
3-Isopropyl-4-propyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-4-propyl-1H-1,2,4-triazol-5(4H)-one, commonly known as IPP, is a synthetic compound that belongs to the class of triazolone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of IPP is not fully understood. However, it has been proposed that IPP inhibits the activity of enzymes involved in the biosynthesis of ergosterol in fungi and cholesterol in bacteria. This leads to the disruption of the cell membrane and ultimately cell death. Additionally, IPP has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
IPP has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, IPP has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been reported to have antioxidant activity and to increase the levels of glutathione, an important antioxidant molecule.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using IPP in lab experiments is its broad-spectrum activity against fungi and bacteria. This makes it a potential candidate for the development of new antifungal and antibacterial agents. Additionally, IPP has been found to have low toxicity and high stability, making it a suitable compound for further studies. However, one of the limitations of using IPP is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on IPP. One of the potential applications of IPP is in the development of new antifungal and antibacterial agents. Further studies are needed to understand the mechanism of action of IPP and to identify its molecular targets. Additionally, the potential of IPP as an anticancer agent needs to be further explored. Studies are also needed to investigate the pharmacokinetics and toxicity of IPP in animal models. Overall, the research on IPP has the potential to lead to the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, IPP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The synthesis of IPP involves the reaction of 3-amino-1,2,4-triazole with isopropyl and propyl bromides in the presence of a base. IPP has been found to exhibit antifungal, antibacterial, and antitumor activities. Its mechanism of action involves the inhibition of enzymes involved in the biosynthesis of ergosterol in fungi and cholesterol in bacteria. IPP has various biochemical and physiological effects, and it has been found to have low toxicity and high stability. However, its low solubility in water may affect its bioavailability and pharmacokinetics. Further studies are needed to explore the potential applications of IPP and to understand its mechanism of action.
Méthodes De Synthèse
The synthesis of IPP involves the reaction of 3-amino-1,2,4-triazole with isopropyl and propyl bromides in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization to obtain pure IPP.
Applications De Recherche Scientifique
IPP has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit antifungal, antibacterial, and antitumor activities. IPP has been found to inhibit the growth of various fungi such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, IPP has been found to exhibit antitumor activity against various cancer cell lines such as HeLa, MCF-7, and A549.
Propriétés
IUPAC Name |
3-propan-2-yl-4-propyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-4-5-11-7(6(2)3)9-10-8(11)12/h6H,4-5H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETPBAIQNQAQFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180020 |
Source


|
| Record name | 2,4-Dihydro-5-(1-methylethyl)-4-propyl-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135301-62-1 |
Source


|
| Record name | 2,4-Dihydro-5-(1-methylethyl)-4-propyl-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135301-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-(1-methylethyl)-4-propyl-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



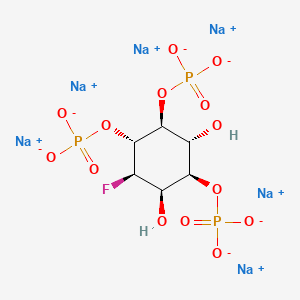

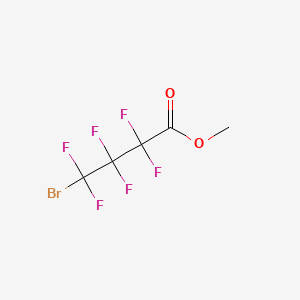
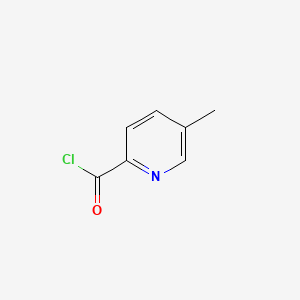
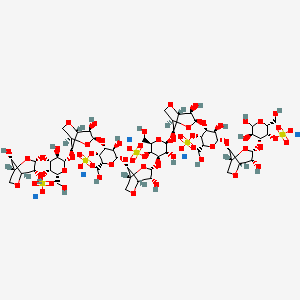
![4-[(E)-Methoxydiazenyl]benzoyl chloride](/img/structure/B590685.png)
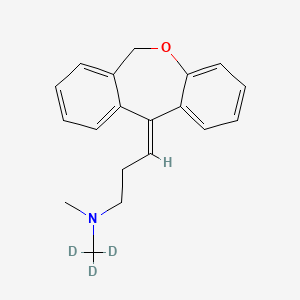
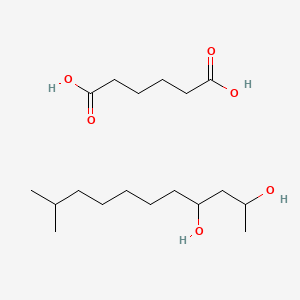
![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)